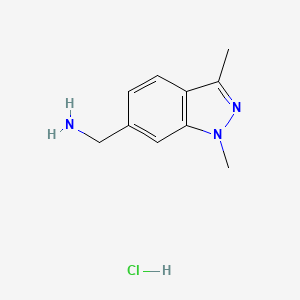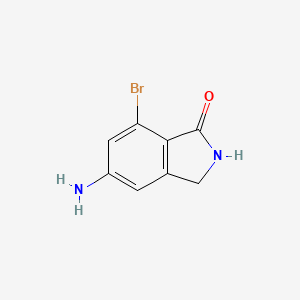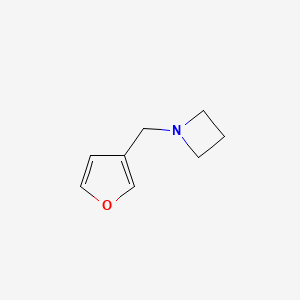
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride is a chemical compound with the molecular formula C10H13N3·HCl. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize metal-catalyzed reactions to minimize byproducts and improve efficiency .
化学反応の分析
Types of Reactions
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
科学的研究の応用
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
1H-Indazole-6-methanamine, 1,3-dimethyl-: A closely related compound with similar structural features.
N,N-Dimethyl(pyrrolidin-3-yl)methanamine hydrochloride: Another compound with a methanamine group but different core structure.
Uniqueness
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride is unique due to its specific indazole core and methanamine substitution, which confer distinct chemical and biological properties.
特性
分子式 |
C10H14ClN3 |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
(1,3-dimethylindazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7;/h3-5H,6,11H2,1-2H3;1H |
InChIキー |
DXTFXZLAKDGLCG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C=CC(=C2)CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)


![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)








![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
